2-(2-Thienyl)morpholine hydrochloride
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Overview
Description
2-(2-Thienyl)morpholine hydrochloride is a chemical compound that consists of a morpholine ring substituted with a thienyl group at the second position
Preparation Methods
The synthesis of 2-(2-Thienyl)morpholine hydrochloride typically involves the reaction of 2-thienylmethyl chloride with morpholine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Thienyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Thienyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)morpholine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The exact pathways involved vary depending on the specific target and context.
Comparison with Similar Compounds
2-(2-Thienyl)morpholine hydrochloride can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thienyl group and exhibit similar electronic properties.
Morpholine derivatives: Compounds with a morpholine ring but different substituents may have different biological activities or chemical reactivity.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocycle and can exhibit comparable biological activities. The uniqueness of this compound lies in its combination of the thienyl and morpholine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-thiophen-2-ylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKJVCDFPKZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997517 |
Source
|
Record name | 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76175-45-6 |
Source
|
Record name | Morpholine, 2-(2-thienyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076175456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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